N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Scientific Research Applications
Antiviral Activity
The compound has been investigated for its antiviral properties. Derivatives bearing a heterocyclic ring substituent in the sulfonamide part displayed reasonably good activity .
Antitubercular Agents
Derivatives of this compound are candidates for the development of novel antitubercular agents. The activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Green Chemistry
A new 2-amino imidazole derivative of this compound has been synthesized using a green approach, indicating its potential application in environmentally friendly chemistry practices .
Biological Potential of Indole Derivatives
While not directly related to the exact compound , indole derivatives have diverse biological and clinical applications, suggesting that similar compounds could also have significant biological potential .
Future Directions
The future directions for research on “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, ongoing studies are focused on exploring the mechanism by which similar compounds inhibit M. tuberculosis cell growth .
Mechanism of Action
Target of Action
Similar compounds have been found to targetMycobacterium tuberculosis cell lines
Mode of Action
The compound’s mode of action can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions. The exact mechanism of interaction with its targets is still under investigation .
Biochemical Pathways
Given its potential antitubercular activity , it may be involved in pathways related to the growth and proliferation of Mycobacterium tuberculosis
Pharmacokinetics
Similar compounds have been synthesized and tested for their antitubercular activity , suggesting that they may have suitable pharmacokinetic properties for this application
Result of Action
Similar compounds have shown potential as antitubercular agents , suggesting that they may inhibit the growth of Mycobacterium tuberculosis
Action Environment
Similar compounds have been synthesized and tested for their antitubercular activity , suggesting that they may be effective in a variety of environments
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O3S/c16-10-7-5-9(6-8-10)14-18-19-15(24-14)17-13(21)11-3-1-2-4-12(11)20(22)23/h1-8H,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZFGJFGEXQYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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